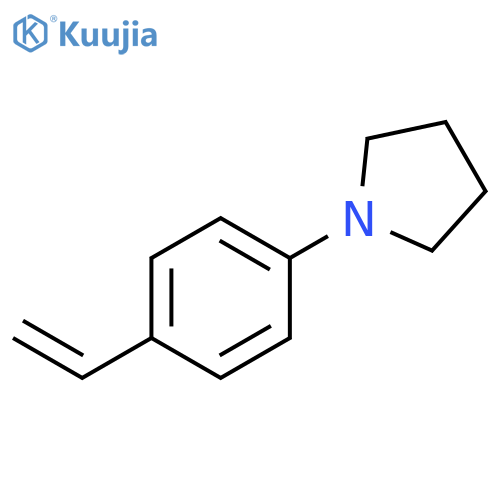Cas no 1373368-72-9 (1-(4-ethenylphenyl)pyrrolidine)

1373368-72-9 structure
商品名:1-(4-ethenylphenyl)pyrrolidine
1-(4-ethenylphenyl)pyrrolidine 化学的及び物理的性質
名前と識別子
-
- 1-(4-ethenylphenyl)pyrrolidine
- Pyrrolidine, 1-(4-ethenylphenyl)-
- 1373368-72-9
- SCHEMBL98716
- EN300-1786678
-
- インチ: 1S/C12H15N/c1-2-11-5-7-12(8-6-11)13-9-3-4-10-13/h2,5-8H,1,3-4,9-10H2
- InChIKey: KLDKKSTXSKAFBE-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=C(C=C)C=C2)CCCC1
計算された属性
- せいみつぶんしりょう: 173.120449483g/mol
- どういたいしつりょう: 173.120449483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 3.2Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
じっけんとくせい
- 密度みつど: 1.019±0.06 g/cm3(Predicted)
- ふってん: 302.7±21.0 °C(Predicted)
- 酸性度係数(pKa): 5.68±0.20(Predicted)
1-(4-ethenylphenyl)pyrrolidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1786678-10.0g |
1-(4-ethenylphenyl)pyrrolidine |
1373368-72-9 | 10g |
$4914.0 | 2023-06-02 | ||
| Enamine | EN300-1786678-1.0g |
1-(4-ethenylphenyl)pyrrolidine |
1373368-72-9 | 1g |
$1142.0 | 2023-06-02 | ||
| Enamine | EN300-1786678-2.5g |
1-(4-ethenylphenyl)pyrrolidine |
1373368-72-9 | 2.5g |
$2240.0 | 2023-09-19 | ||
| Enamine | EN300-1786678-1g |
1-(4-ethenylphenyl)pyrrolidine |
1373368-72-9 | 1g |
$1142.0 | 2023-09-19 | ||
| Enamine | EN300-1786678-0.1g |
1-(4-ethenylphenyl)pyrrolidine |
1373368-72-9 | 0.1g |
$1005.0 | 2023-09-19 | ||
| Enamine | EN300-1786678-0.25g |
1-(4-ethenylphenyl)pyrrolidine |
1373368-72-9 | 0.25g |
$1051.0 | 2023-09-19 | ||
| Enamine | EN300-1786678-5.0g |
1-(4-ethenylphenyl)pyrrolidine |
1373368-72-9 | 5g |
$3313.0 | 2023-06-02 | ||
| Enamine | EN300-1786678-0.5g |
1-(4-ethenylphenyl)pyrrolidine |
1373368-72-9 | 0.5g |
$1097.0 | 2023-09-19 | ||
| Enamine | EN300-1786678-0.05g |
1-(4-ethenylphenyl)pyrrolidine |
1373368-72-9 | 0.05g |
$959.0 | 2023-09-19 | ||
| Enamine | EN300-1786678-5g |
1-(4-ethenylphenyl)pyrrolidine |
1373368-72-9 | 5g |
$3313.0 | 2023-09-19 |
1-(4-ethenylphenyl)pyrrolidine 関連文献
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
1373368-72-9 (1-(4-ethenylphenyl)pyrrolidine) 関連製品
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
